



# Application of FXR Agonist in Organoid Cultures: A Detailed Guide

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Compound of Interest		
Compound Name:	FXR agonist 3	
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## **Application Notes**

The Farnesoid X Receptor (FXR), a nuclear receptor primarily activated by bile acids, is a critical regulator of bile acid, lipid, and glucose metabolism.[1][2] Its high expression in the liver and intestine makes it a key therapeutic target for a range of metabolic and inflammatory diseases, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and inflammatory bowel disease (IBD).[3][4][5] Organoid technology, which involves growing three-dimensional, self-organizing structures that mimic the architecture and function of native organs, provides a powerful in vitro platform for studying the effects of FXR agonists in a physiologically relevant context.[6]

This document provides detailed protocols for the application of a representative Farnesoid X Receptor (FXR) agonist, GW4064, in both intestinal and liver organoid cultures. While the user requested information on "FXR agonist 3," this specific compound is not widely documented in organoid literature. Therefore, GW4064, a potent and selective synthetic FXR agonist, is used as a well-characterized example.[3][7] The principles and methods described herein can be adapted for other FXR agonists, such as Obeticholic Acid (OCA) and Fexaramine.

The activation of FXR in organoids allows for the investigation of its role in maintaining intestinal barrier function, regulating stem cell proliferation, and modulating metabolic pathways.[2][8] For instance, studies have shown that FXR agonists can inhibit the growth of intestinal cancer organoids by downregulating stem cell markers like Lgr5 and Olfm4.[1]



Conversely, in the context of biliary obstruction, FXR activation has been shown to promote the growth and crypt formation of intestinal organoids.[8] In liver organoids, FXR activation is crucial for maintaining hepatic characteristics and has been explored for its therapeutic potential in liver diseases.[9]

These protocols are designed to guide researchers in utilizing organoid models to screen for novel FXR modulators, elucidate their mechanisms of action, and assess their therapeutic efficacy.

## **FXR Signaling Pathway**

The activation of the Farnesoid X Receptor (FXR) by an agonist initiates a cascade of transcriptional events that regulate key metabolic pathways. Upon ligand binding, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to FXR response elements (FXREs) in the promoter regions of target genes, leading to the modulation of their expression. A key target is the Small Heterodimer Partner (SHP), which in turn inhibits the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis. Another important downstream target is Fibroblast Growth Factor 19 (FGF19, FGF15 in rodents), which also acts to suppress bile acid synthesis.

FXR signaling pathway activation by an agonist.

# **Experimental Protocols**

# Protocol 1: Treatment of Intestinal Organoids with FXR Agonist GW4064

This protocol details the treatment of established human or mouse intestinal organoids with the FXR agonist GW4064 to assess its effects on organoid growth and gene expression.

#### Materials:

- Established intestinal organoids in Matrigel domes
- Intestinal Organoid Culture Medium (e.g., as described by Sato et al., 2009)
- FXR Agonist: GW4064 (Tocris Bioscience, or equivalent)



- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS)
- TRIzol reagent (or similar) for RNA extraction
- 24-well tissue culture plates

#### Procedure:

- Preparation of GW4064 Stock Solution:
  - Dissolve GW4064 in DMSO to prepare a 10 mM stock solution.
  - Store the stock solution in aliquots at -20°C. Avoid repeated freeze-thaw cycles.
- Organoid Culture and Treatment:
  - $\circ$  Culture intestinal organoids in 24-well plates with 50  $\mu$ L Matrigel domes per well, overlaid with 500  $\mu$ L of intestinal organoid culture medium.
  - Allow organoids to establish and grow for 3-4 days post-passaging.
  - $\circ$  Prepare fresh culture medium containing the desired final concentration of GW4064 (e.g., 1  $\mu$ M, 5  $\mu$ M, 10  $\mu$ M). A vehicle control medium containing the same concentration of DMSO should also be prepared.
  - Carefully aspirate the old medium from the wells without disturbing the Matrigel domes.
  - $\circ~$  Add 500  $\mu L$  of the GW4064-containing medium or vehicle control medium to the respective wells.
  - Incubate the plates at 37°C and 5% CO2 for the desired treatment duration (e.g., 24, 48, or 72 hours).
- Assessment of Organoid Growth and Morphology:
  - Monitor organoid growth and budding morphology daily using a brightfield microscope.



- Capture images at different time points for qualitative and quantitative analysis (e.g., measuring organoid size and counting budding structures).
- RNA Extraction and Gene Expression Analysis:
  - After the treatment period, aspirate the medium.
  - $\circ$  Add 500 µL of ice-cold PBS to wash the organoids.
  - Aspirate the PBS and add 1 mL of TRIzol reagent directly to each well to lyse the organoids within the Matrigel.
  - Pipette up and down vigorously to ensure complete lysis.
  - Proceed with RNA extraction according to the manufacturer's protocol.
  - Perform reverse transcription and quantitative PCR (RT-qPCR) to analyze the expression of FXR target genes (e.g., SHP, FGF19) and intestinal stem cell markers (e.g., LGR5, OLFM4).

# Protocol 2: Treatment of Liver Organoids with FXR Agonist GW4064

This protocol outlines the procedure for treating human or mouse liver organoids with GW4064 to evaluate its impact on hepatic gene expression and function.

#### Materials:

- Established liver organoids in Matrigel domes
- Liver Organoid Expansion Medium (e.g., as described by Huch et al., 2015)
- FXR Agonist: GW4064
- DMSO
- PBS



- Reagents for specific functional assays (e.g., albumin ELISA kit)
- 24-well tissue culture plates

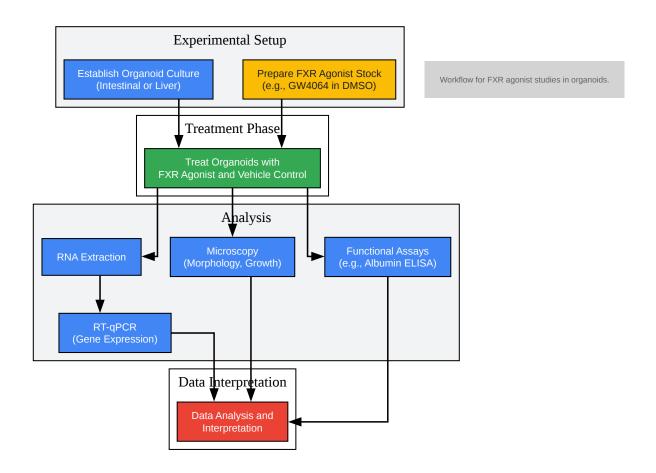
#### Procedure:

- Preparation of GW4064 Stock Solution:
  - Prepare a 10 mM stock solution of GW4064 in DMSO as described in Protocol 1.
- Organoid Culture and Treatment:
  - Culture liver organoids in 24-well plates with Matrigel domes and liver organoid expansion medium.
  - Once organoids are well-established (typically 7-10 days post-passaging), replace the expansion medium with fresh medium containing GW4064 at the desired final concentration (e.g., 1 μM, 5 μM). Include a DMSO vehicle control.
  - Incubate at 37°C and 5% CO2 for the specified duration (e.g., 48 or 72 hours).
- Analysis of Hepatic Markers and Function:
  - Gene Expression: Extract RNA and perform RT-qPCR to assess the expression of FXR target genes (SHP, FGF19) and mature hepatocyte markers (e.g., ALBUMIN, CYP3A4).
  - Functional Assays: Collect the culture supernatant to measure the secretion of albumin using an ELISA kit, as an indicator of hepatocyte function.

### **Experimental Workflow**

The following diagram illustrates a typical experimental workflow for studying the effects of an FXR agonist on organoid cultures.





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Workflow for FXR agonist studies in organoids.

### **Data Presentation**

The following tables summarize representative quantitative data on the effects of FXR agonists in organoid cultures, based on published studies.

Table 1: Effect of FXR Agonists on Intestinal Cancer Organoid Growth and Stem Cell Gene Expression



Treatment (48h)	Organoid Growth Inhibition (%)	Lgr5 Expression (Fold Change vs. Vehicle)	Olfm4 Expression (Fold Change vs. Vehicle)
Vehicle (DMSO)	0	1.0	1.0
GW4064 (5 μM)	60 ± 8	0.3 ± 0.05	0.4 ± 0.07
OCA (100 nM)	45 ± 6	0.5 ± 0.08	0.6 ± 0.09

Data are presented as mean  $\pm$  SEM and are representative examples compiled from findings suggesting significant inhibition of growth and stem cell marker expression.[1]

Table 2: Effect of FXR Agonist on Gene Expression in Intestinal Organoids from Biliary Obstruction Model

Treatment (24h)	Tjp1 (ZO-1) Expression (Fold Change vs. Control)	Cldn1 (Claudin 1) Expression (Fold Change vs. Control)
Control (DMSO)	1.0	1.0
OCA (100 nM)	1.8 ± 0.2	1.6 ± 0.15

Data are presented as mean  $\pm$  SEM and are representative of findings showing that OCA treatment can rescue the downregulation of tight junction genes.[8]

Table 3: Effect of FXR Agonist on Gene Expression in Mouse Primary Hepatocytes

Treatment (24h)	Nr0b2 (SHP) Expression (Fold Change vs. Vehicle)	Ccnd1 (Cyclin D1) Expression (Fold Change vs. Vehicle)
Vehicle (DMSO)	1.0	1.0
GW4064 (1 μM)	8.5 ± 1.2	2.5 ± 0.4
WAY-362450 (1 μM)	10.2 ± 1.5	3.1 ± 0.5



While not organoid data, this table from primary hepatocytes is indicative of the expected transcriptional response in liver organoids. Data are presented as mean  $\pm$  SEM.[10]

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